N-(1,3-benzodioxol-5-ylmethyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety and a chromene structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, followed by its attachment to the chromene structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique combination of the benzodioxole and chromene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H17NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H17NO5/c1-11-5-12(2)19-14(22)8-18(26-17(19)6-11)20(23)21-9-13-3-4-15-16(7-13)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,21,23) |
InChI Key |
JEQXHASFQMLCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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